molecular formula C11H10N2O4S B2697983 (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid CAS No. 895839-74-4

(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid

Cat. No.: B2697983
CAS No.: 895839-74-4
M. Wt: 266.27
InChI Key: JSUAJKOGYPHYME-UHFFFAOYSA-N
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Description

(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is an intriguing compound due to its complex molecular structure and diverse chemical properties. It belongs to the family of heterocyclic compounds, specifically pyrimidines, and features both cyclic and acyclic functional groups that lend it a variety of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid can be approached via multiple synthetic routes:

  • Cyclopentannulation of thiophene derivatives: : This route involves the cyclization of a thiophene derivative with a suitable precursor to form the cyclopenta[4,5]thieno moiety

  • Microwave-assisted synthesis: : Microwave irradiation can be employed to accelerate the synthesis, yielding the target compound in reduced timeframes with potentially higher yields.

Industrial Production Methods

Industrial production of this compound typically involves:

  • Batch processing: : Utilizes sequential addition of reagents and intermediate purification steps.

  • Flow chemistry: : Offers continuous production with better control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions to form derivatives with varying oxidation states, often using reagents like potassium permanganate.

  • Reduction: : Can be reduced using agents like sodium borohydride to alter the ketone or other reducible groups.

  • Substitution: : Halogenation and nucleophilic substitution reactions with reagents like phosphorus tribromide or sodium hydroxide.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Halogenating Agents: : Phosphorus tribromide, thionyl chloride.

Major Products

  • Oxidized derivatives: : Hydroxy-acid compounds.

  • Reduced derivatives: : Alkanes or alcohol derivatives.

  • Substituted compounds: : Various halogenated and nucleophilic substitution products.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized as ligands or intermediates in catalysis.

  • Synthesis of heterocyclic compounds: : A building block for complex molecules.

Biology

  • Enzyme inhibitors: : Acts on specific enzymes due to its structural similarity with biological substrates.

  • Antimicrobial agents: : Shows potential due to its unique structural properties.

Medicine

  • Drug development: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Biomarker discovery: : Used in research focused on identifying novel biomarkers.

Industry

  • Material science: : Used in the development of specialized polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular targets: : Interacts with specific proteins or enzymes, modulating their activity.

  • Pathways: : Involved in signal transduction pathways, influencing cellular responses and biochemical cascades.

Comparison with Similar Compounds

Unique Features

  • Complexity: : The combination of cyclopenta[4,5]thieno and pyrimidine rings makes it structurally unique.

  • Functional Groups: : The presence of both hydroxy and oxo groups confers diverse reactivity.

Similar Compounds

  • (2-hydroxy-4-oxo-6,7-dihydro-4H-pyrido[3,2-d]pyrimidin-3(5H)-yl)acetic acid: : Similar structure but with a pyrido ring instead of cyclopenta[4,5]thieno.

  • (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoic acid: : Propanoic acid analog.

There you have it—a detailed dive into the world of (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid. Curious about anything specific?

Properties

IUPAC Name

2-(10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-7(15)4-13-10(16)8-5-2-1-3-6(5)18-9(8)12-11(13)17/h1-4H2,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUAJKOGYPHYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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